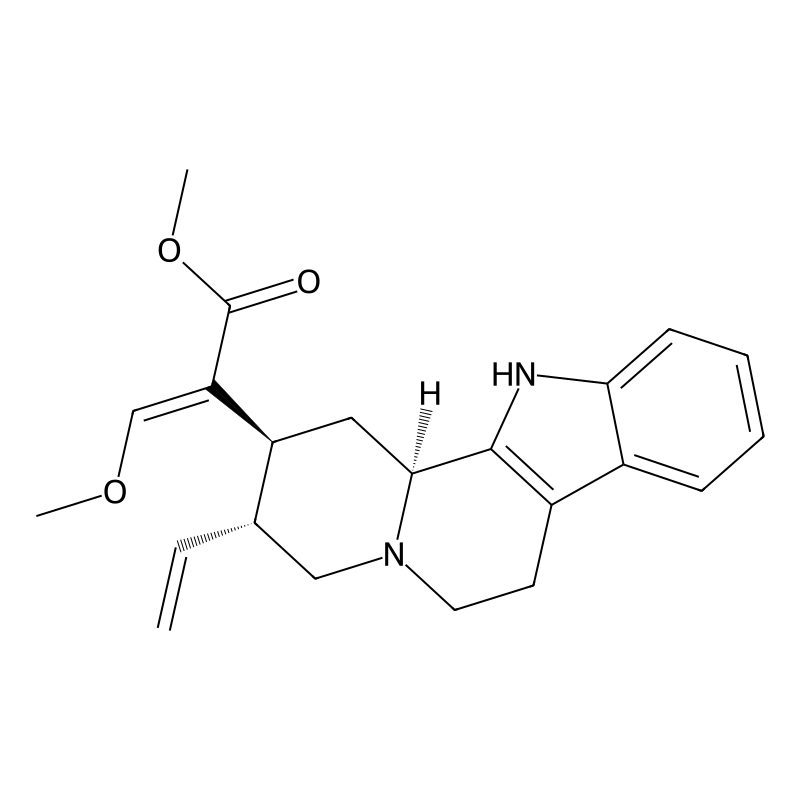Corynantheine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Antiparasitic Properties
Corynantheine has been investigated for its potential as an antiparasitic agent, particularly against Leishmania parasites, which cause leishmaniasis, a neglected tropical disease. Studies have shown that Corynantheine exhibits leishmanicidal activity against various Leishmania species in vitro and in vivo models. [] It is believed to work by inhibiting the parasite's growth and development.
Further research is needed to fully understand the efficacy and safety of Corynantheine as a potential antiparasitic treatment, including clinical trials to evaluate its effectiveness in humans.
Antibacterial and Antifungal Properties
Studies have also explored the potential of Corynantheine as an antibacterial and antifungal agent. It has been shown to exhibit activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. [] However, the mechanisms of action against these pathogens are not fully understood, and further research is needed to determine its potential therapeutic applications.
Neuroprotective Effects
Emerging research suggests that Corynantheine may have neuroprotective properties. Studies in animal models have shown that it may protect nerve cells from damage caused by oxidative stress and inflammation, which are implicated in various neurodegenerative diseases like Alzheimer's and Parkinson's disease. [] However, more research is required to understand the potential benefits of Corynantheine in the context of these diseases.
Corynantheine is a complex alkaloid belonging to the family of monoterpene indole alkaloids, which are primarily derived from plants in the Apocynaceae family. This compound exhibits a unique chemical structure characterized by a fused indole and isoquinoline skeleton. Corynantheine is often found in various species of the genus Mitragyna, particularly in Mitragyna speciosa, commonly known as kratom. The compound is notable for its potential therapeutic effects, which have attracted significant interest in both pharmacological research and traditional medicine practices.
- Reduction Reactions: Corynantheine can be reduced to form dihydrocorynantheine and other derivatives through enzymatic processes involving reductases such as heteroyohimbine synthase.
- Oxidation Reactions: The compound can undergo oxidation to yield various derivatives, including mitragynine, which is the most abundant alkaloid in kratom and has garnered attention for its potential analgesic properties .
- Stereoselective Reactions: Corynantheine can be synthesized via asymmetric synthesis methods, highlighting its stereochemical complexity and the importance of chirality in its biological activity .
Corynantheine exhibits a range of biological activities that are of considerable interest:
- Analgesic Effects: Similar to other alkaloids derived from Mitragyna speciosa, corynantheine has been studied for its pain-relieving properties, which may provide an alternative to conventional opioids .
- Psychotropic Effects: Research indicates that corynantheine may influence neurotransmitter systems, potentially offering anxiolytic and antipsychotic effects, akin to other compounds within the same family .
- Antimicrobial Activity: Some studies suggest that corynantheine may possess antimicrobial properties, although more research is needed to fully understand its efficacy against various pathogens .
Several methods have been developed for the synthesis of corynantheine, reflecting its structural complexity:
- Total Synthesis: Traditional organic synthesis methods have been employed to create corynantheine from simpler precursors. Notable approaches include the use of intramolecular reactions and stereoselective catalysis .
- Biosynthetic Pathways: Recent advancements in synthetic biology have enabled the engineering of microbial systems to produce corynantheine through biosynthetic pathways. This method utilizes genetically modified yeast strains capable of synthesizing precursors like strictosidine from geranyl diphosphate .
- Asymmetric Synthesis: Techniques involving chiral catalysts have been developed to achieve enantioselective synthesis of corynantheine and its derivatives, enhancing the yield of specific stereoisomers .
Corynantheine has several potential applications:
- Pharmaceutical Development: Due to its analgesic and psychotropic properties, corynantheine is being investigated for use in pain management therapies and as an alternative treatment for anxiety disorders.
- Research Tool: As a model compound for studying indole alkaloids, corynantheine serves as a valuable tool in pharmacological research aimed at understanding the mechanisms of action of similar compounds .
- Natural Products Chemistry: Its unique structure makes corynantheine an interesting subject for synthetic chemists aiming to develop new methodologies for alkaloid synthesis.
Research on corynantheine's interactions with biological systems is ongoing. Key areas of focus include:
- Neurotransmitter Interaction: Studies are exploring how corynantheine interacts with receptors involved in pain perception and mood regulation, particularly those related to serotonin and dopamine pathways .
- Synergistic Effects with Other Alkaloids: Investigations into how corynantheine may work synergistically with other alkaloids from Mitragyna speciosa could provide insights into enhancing therapeutic effects while minimizing side effects .
Corynantheine shares structural and functional similarities with several other alkaloids. Here are some notable comparisons:
| Compound Name | Structural Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| Yohimbine | Indole alkaloid with a similar core structure | Antidepressant, aphrodisiac | Well-studied with established uses |
| Mitragynine | Derived from the same biosynthetic pathway | Analgesic, stimulant | Most abundant alkaloid in kratom |
| Ajmalicine | Related isoquinoline structure | Antihypertensive | Distinct cardiovascular effects |
| Serpentine | Similar indole framework | Antipsychotic | Unique receptor binding profile |
Corynantheine's uniqueness lies in its specific stereochemistry and potential therapeutic applications that differentiate it from these similar compounds. Its role as a precursor in the biosynthesis of other significant alkaloids further emphasizes its importance within this chemical family.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
63989-76-4 ((R-(R*,R*))-tartrate(1:1)salt)








